SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.

S53960-100mg

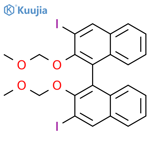

3,3'-bis(mesityl)-2,2'-dihydroxy-1,1'-dinaphthyl

1041858-16-5

-

100mg

¥3118.0

2023-09-09

AN HUI ZE SHENG Technology Co., Ltd.

D056428-5g

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol

1041858-16-5

5g

¥12420.00

2023-09-15

SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.

lj0055-100mg

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol

1041858-16-5

98%,99%e.e.

100mg

¥1350.0

2024-07-19

AN HUI ZE SHENG Technology Co., Ltd.

D056428-1g

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol

1041858-16-5

1g

¥2948.00

2023-09-15

AN HUI ZE SHENG Technology Co., Ltd.

D056428-250mg

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol

1041858-16-5

250mg

¥1030.00

2023-09-15

AN HUI ZE SHENG Technology Co., Ltd.

D056428-100mg

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol

1041858-16-5

100mg

¥639.00

2023-09-15

SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.

S53960-100mg

3,3'-bis(mesityl)-2,2'-dihydroxy-1,1'-dinaphthyl

1041858-16-5

100mg

¥3118.0

2021-09-04

SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.

lj0055-100mg

3,3'-bis(mesityl)-2,2'-dihydroxy-1,1'-dinaphthyl

1041858-16-5

98%,99%e.e.

100mg

¥1350.0

2023-09-09

SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.

S854041-100mg

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol

1041858-16-5

≥98%,99%e.e.

100mg

¥2,430.00

2022-08-31

AN HUI ZE SHENG Technology Co., Ltd.

135012-100MG

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol

1041858-16-5

≥98%cp,≥99%ee

100mg

¥1500.00

2023-09-15

![(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol structure](https://ja.kuujia.com/scimg/cas/1041858-16-5x500.png)